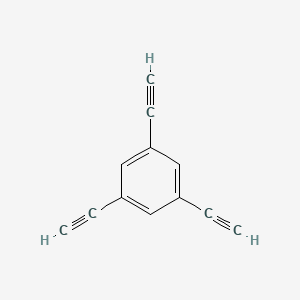

1,3,5-Triethynylbenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3,5-triethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88666-89-1 | |

| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00226581 | |

| Record name | Benzene, 1,3,5-triethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7567-63-7 | |

| Record name | Benzene, 1,3,5-triethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7567-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Triethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triethynylbenzene is a highly symmetric and versatile building block in the fields of materials science, supramolecular chemistry, and organic synthesis. Its rigid, planar structure and threefold acetylene functionality make it an ideal candidate for the construction of complex architectures such as covalent organic frameworks (COFs), dendrimers, and nanostructured carbon materials like graphene. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and tabulated data for easy reference.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₆.[1] The molecule consists of a central benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This unique arrangement imparts a high degree of symmetry and functionality, making it a valuable precursor in the synthesis of a wide range of advanced materials. Its applications include serving as a carbon precursor for graphene synthesis and as a connecting unit for various transition metal building blocks.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White to cream to yellow to brown or brown/black crystals or powder | [1] |

| Melting Point | 86-91 °C (decomposition) | [1] |

| Solubility | Soluble in methanol; Insoluble in water | [4] |

| CAS Number | 7567-63-7 | [1] |

Spectroscopic Properties

The structural identity and purity of this compound are typically confirmed by standard spectroscopic methods. Key spectral data are summarized below.

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (400 MHz, CDCl₃) | 7.57 (s, 3H), 3.11 (s, 3H)[5] |

| ¹³C NMR (100 MHz, CDCl₃) | 135.6, 123.0, 81.6, 78.7[5] |

| FT-IR | Characteristic peaks for C-H (alkyne) and C≡C stretching |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from 1,3,5-tribromobenzene. The first step involves a Sonogashira cross-coupling reaction to introduce protected acetylene groups, followed by a deprotection step to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene

This procedure details the Sonogashira cross-coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene.

-

Materials:

-

1,3,5-Tribromobenzene (2 g, 6.35 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (223 mg, 0.318 mmol)

-

Copper(I) iodide (CuI) (48 mg, 0.252 mmol)

-

Triphenylphosphine (PPh₃) (41.66 mg, 0.159 mmol)

-

Trimethylsilylacetylene

-

Triethylamine (Et₃N), freshly dried (50 mL)

-

Hexanes (for chromatography)

-

Silica gel

-

-

Procedure:

-

To a flame-dried 100 mL two-necked round-bottomed flask under an argon atmosphere, add 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂, PPh₃, and CuI.

-

Distill freshly dried triethylamine into the flask.

-

Reflux the solution at 50°C for 15 minutes.

-

Add trimethylsilylacetylene to the reaction mixture.

-

Increase the temperature and reflux at 90°C for 48 hours.

-

After the reaction is complete, remove the triethylamine using a rotary evaporator.

-

The resulting black solid is then purified by column chromatography on silica gel using hexanes as the eluent to afford 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a light yellow powder.[6]

-

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Step 2: Synthesis of this compound (Deprotection)

This procedure outlines the removal of the trimethylsilyl (TMS) protecting groups.

-

Materials:

-

1,3,5-Tris((trimethylsilyl)ethynyl)benzene (252 mg, 0.687 mmol)

-

Anhydrous Potassium Hydroxide (KOH) (344 mg, 6.14 mmol)

-

Anhydrous Tetrahydrofuran (THF) (2.5 mL)

-

Methanol (MeOH) (2.5 mL)

-

1 N Hydrochloric Acid (HCl) (8.3 mL)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene in anhydrous THF.[5]

-

Add a solution of anhydrous KOH in methanol.[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Concentrate the mixture under vacuum and add 1 N HCl.[5]

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

Safety Information

This compound is a flammable solid and should be handled with care. It can cause skin, eye, and respiratory irritation.[7]

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P261: Avoid breathing dust/fumes.[7]

-

P280: Wear protective gloves, protective clothing, eye protection and face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Applications in Research and Development

The unique structural and electronic properties of this compound have led to its use in a variety of advanced applications:

-

Covalent Organic Frameworks (COFs): The threefold symmetry and rigid nature of this compound make it an excellent building block for the synthesis of highly ordered, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.

-

Graphene and Nanomaterials: It serves as a molecular precursor for the bottom-up synthesis of graphene and other carbon-rich nanomaterials.[2][4]

-

Dendrimer Synthesis: The ethynyl groups can be readily functionalized, allowing for the divergent synthesis of complex dendritic structures.

-

Molecular Electronics: Its conjugated π-system makes it an interesting candidate for incorporation into molecular wires and other electronic components.

Conclusion

This compound is a cornerstone molecule in modern materials science and organic synthesis. The synthetic protocols outlined in this guide provide a reliable pathway to access this valuable compound. Its rich chemistry and unique structural features will undoubtedly continue to inspire the development of novel materials with tailored properties for a wide range of applications. Researchers and professionals in drug development may also find its rigid scaffold useful for the design of new therapeutic agents.

References

- 1. 1,3,5-三炔基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7567-63-7 [chemicalbook.com]

- 3. Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1,3,5-Triethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,3,5-Triethynylbenzene. This C₃-symmetric molecule is a pivotal building block in materials science, supramolecular chemistry, and the development of advanced organic materials.

Core Physicochemical Properties

This compound is an aromatic hydrocarbon characterized by a central benzene ring symmetrically substituted with three ethynyl groups.[1] Its rigid, planar structure and reactive terminal alkyne functionalities make it a versatile precursor for creating complex, well-defined architectures. It typically presents as a white to light yellow or brown crystalline powder.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 7567-63-7 | [2][5][6][7] |

| Molecular Formula | C₁₂H₆ | [2][3][4][5][6] |

| Molecular Weight | 150.18 g/mol | [4][5][6][7] |

| Appearance | White to cream, yellow, or brown crystalline powder | [2][3][8] |

| Melting Point | 100-107 °C | [2][3][8][9][10] |

| Boiling Point | ~272.3 °C (Predicted) | [8][9] |

| Density | ~1.05 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in methanol; Insoluble in water | [8][9][10][11][12] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [7][8][9][12] |

Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (s, 3H), 3.12 (s, 3H) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.6, 122.8, 81.6, 78.7 | [8] |

| Mass Spectrometry (CI+) | m/z 151 [M]⁺ | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its successful application in research.

Synthesis Protocol: Desilylation Route

A common and effective method for synthesizing this compound involves the desilylation of a protected precursor, 1,3,5-tris((trimethylsilyl)ethynyl)benzene.[8]

Materials:

-

1,3,5-tris((trimethylsilyl)ethynyl)benzene

-

Cesium Carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Aqueous Ammonium Chloride (NH₄Cl), 1.0 M

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Add 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1 eq.) and cesium carbonate (2 eq.) to a flame-dried flask under an inert argon atmosphere.[8]

-

Add methanol (e.g., 10 mL for a ~2.4 mmol scale reaction) to the flask.[8]

-

Stir the reaction mixture at room temperature for approximately 16 hours. The reaction progress can be monitored by observing the solution change from opaque to translucent.[8]

-

Upon completion, remove the methanol via distillation under reduced pressure.[8]

-

Partition the resulting solid residue between water and dichloromethane.[8]

-

Extract the aqueous layer three times with dichloromethane.[8]

-

Combine the organic layers and wash sequentially with 1.0 M aqueous ammonium chloride, water, and finally brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white crystalline solid.[8]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Analysis: Confirm the structure by identifying the characteristic singlet for the aromatic protons around δ 7.57 ppm and the acetylenic protons around δ 3.12 ppm in the ¹H NMR spectrum.[8] In the ¹³C NMR spectrum, four distinct signals should be observed, corresponding to the four unique carbon environments in the molecule.[8]

2. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol.

-

Acquisition: Analyze the sample using a mass spectrometer with a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).

-

Analysis: Confirm the molecular weight by observing the molecular ion peak. For example, using positive chemical ionization (CI+), a peak at m/z 151 corresponding to [M]⁺ is expected.[8]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involving this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. 7567-63-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 7567-63-7 [chemicalbook.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. labsolu.ca [labsolu.ca]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Triethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,3,5-triethynylbenzene, a key building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. This document details both experimental and computational findings regarding its bond lengths, bond angles, and overall molecular symmetry. Detailed experimental protocols for its synthesis and characterization are also provided, catering to researchers in organic synthesis and materials development.

Molecular Structure and Geometry

This compound (C₁₂H₆) is a highly symmetric, planar molecule characterized by a central benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This arrangement confers a D₃h point group symmetry to the molecule in its lowest energy conformation. The planarity and rigidity of the core structure are key features that make it an excellent scaffold for the construction of well-defined two- and three-dimensional molecular architectures.

Experimental Data from X-ray Crystallography

The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) with the deposition number 740315, provides authoritative values for bond lengths and angles.[1]

| Parameter | Bond | Length (Å) |

| Bond Lengths | C-C (aromatic) | 1.38 - 1.40 |

| C-C (alkynyl) | 1.42 - 1.44 | |

| C≡C (alkynyl) | 1.18 - 1.20 | |

| C-H (alkynyl) | 0.93 - 0.95 |

| Parameter | Atoms | Angle (°) |

| Bond Angles | C-C-C (aromatic) | 119.5 - 120.5 |

| C-C-C (alkynyl) | 119.5 - 120.5 | |

| C-C≡C | 178 - 180 | |

| C≡C-H | 178 - 180 |

Note: The ranges provided are typical for such structures and the exact values can be found in the specified CSD entry.

Computational Data from Density Functional Theory (DFT)

Theoretical calculations using Density Functional Theory (DFT) provide a model of the molecule's geometry in the gaseous phase, free from intermolecular interactions present in the crystal lattice. These calculations are in excellent agreement with the experimental data, confirming the planarity and high symmetry of the molecule.

| Parameter | Bond | Length (Å) |

| Bond Lengths | C-C (aromatic) | 1.39 |

| C-C (alkynyl) | 1.43 | |

| C≡C (alkynyl) | 1.21 | |

| C-H (alkynyl) | 1.07 |

| Parameter | Atoms | Angle (°) |

| Bond Angles | C-C-C (aromatic) | 120 |

| C-C-C (alkynyl) | 120 | |

| C-C≡C | 180 | |

| C≡C-H | 180 |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl halide.

Materials:

-

1,3,5-tribromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Tetrabutylammonium fluoride (TBAF) for deprotection

Procedure:

-

Coupling Reaction: To a solution of 1,3,5-tribromobenzene in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Deprotection: Dissolve the crude product (1,3,5-tris(trimethylsilylethynyl)benzene) in a suitable solvent like THF.

-

Add a solution of TBAF to remove the trimethylsilyl protecting groups.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or GC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.57 (s, 3H, Ar-H), 3.12 (s, 3H, C≡C-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.6 (Ar-C), 122.8 (Ar-C), 81.6 (C≡C-H), 78.7 (C≡C-H).

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic peaks for the C-H stretching of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C stretching at around 2100 cm⁻¹.[3]

X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in an appropriate solvent system (e.g., hexane/dichloromethane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Molecular Properties

References

Spectroscopic Profile of 1,3,5-Triethynylbenzene: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 1,3,5-triethynylbenzene (TEB), a key building block in the synthesis of novel organic materials, including graphene and covalent organic frameworks. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

This compound is a highly symmetric aromatic hydrocarbon with the molecular formula C₁₂H₆ and a molecular weight of 150.18 g/mol . Its structure consists of a central benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This arrangement results in a planar molecule with unique electronic and physical properties, making it a subject of significant research interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the molecule. The proton and carbon environments are detailed below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | Singlet | 3H | Aromatic C-H |

| 3.12 | Singlet | 3H | Acetylenic ≡C-H |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.6 | Aromatic C-H |

| 122.8 | Aromatic C-C≡ |

| 81.6 | Acetylenic C≡C-H |

| 78.7 | Acetylenic C≡C-H |

| Solvent: CDCl₃, Instrument Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes for its functional groups. The prominent absorption bands are listed below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3290 | Stretching, strong | Acetylenic ≡C-H |

| ~3050 | Stretching, weak | Aromatic =C-H |

| ~2110 | Stretching, medium | Alkyne C≡C |

| ~1580 | Stretching | Aromatic C=C |

| ~880 | Bending (out-of-plane) | Aromatic C-H (1,3,5-subst.) |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method |

| 151 | [M+H]⁺ | Chemical Ionization (CI+) |

| 150 | [M]⁺ | Electron Ionization (EI) |

| Molecular Formula: C₁₂H₆, Molecular Weight: 150.18[1] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final absorbance spectrum is automatically ratioed against the background spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small quantity of solid this compound into the ion source, typically via a direct insertion probe. The sample is then heated under vacuum to induce sublimation into the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is crucial for systematic analysis. The following diagram illustrates this general workflow.

References

Commercial Availability and Synthetic Protocols of 1,3,5-Triethynylbenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and detailed synthetic protocols for 1,3,5-Triethynylbenzene. Designed for researchers, scientists, and drug development professionals, this document consolidates key data to facilitate the procurement and synthesis of this versatile molecule, which serves as a critical building block in materials science and medicinal chemistry.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers in varying purities and quantities. The table below summarizes the offerings from prominent vendors to aid in the selection of the most suitable source for specific research and development needs.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Thermo Scientific | B22417.03 | ≥97.5% (GC) | 1 g, 5 g | $167.65 (1 g) |

| Sigma-Aldrich | 759759 | 97% | Not specified | $69.61 |

| Tokyo Chemical Industry (TCI) | T2760 | >98.0% (GC) | 1 g, 5 g | Contact for price |

| BLD Pharm | 7567-63-7 | Not specified | Not specified | Contact for price |

| ChemicalBook | 7567-63-7 | Not specified | 250 mg | $26.00 |

| CD Bioparticles | CDM-CH1310 | Not specified | 1 g, 5 g | Contact for price |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability information.

Synthesis of this compound

The most common and well-established method for the laboratory-scale synthesis of this compound involves a Sonogashira coupling reaction starting from 1,3,5-tribromobenzene. This approach offers a reliable route to the desired product.

Experimental Protocol: Sonogashira Coupling of 1,3,5-Tribromobenzene with Trimethylsilylacetylene followed by Desilylation

This two-step procedure first introduces protected acetylene groups, followed by their deprotection to yield the final product.

Step 1: Synthesis of 1,3,5-Tris(trimethylsilylethynyl)benzene

-

Materials:

-

1,3,5-Tribromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3,5-tribromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous toluene and anhydrous triethylamine (in a 2:1 v/v ratio).

-

Stir the mixture at room temperature to ensure dissolution and mixing of the catalyst and starting material.

-

Slowly add trimethylsilylacetylene (3.3 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,3,5-tris(trimethylsilylethynyl)benzene as a solid.

-

Step 2: Deprotection to this compound

-

Materials:

-

1,3,5-Tris(trimethylsilylethynyl)benzene

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the 1,3,5-tris(trimethylsilylethynyl)benzene from Step 1 in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (3.0-5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield the final product as a crystalline solid.

-

Applications in Research and Drug Development

This compound's rigid, threefold symmetric structure makes it an ideal scaffold for the construction of complex molecular architectures. While direct applications in signaling pathways are not extensively documented, its utility as a core building block is well-established in several areas relevant to drug development:

-

Scaffold for Medicinal Chemistry: The benzene core can be functionalized at the terminal alkyne positions to create a library of compounds for screening against various biological targets.[1][2] The defined spatial orientation of the substituents allows for the precise positioning of pharmacophores.

-

Drug Delivery Systems: The ethynyl groups provide reactive handles for "click" chemistry, enabling the attachment of targeting ligands, solubilizing agents, and therapeutic payloads. This makes it a valuable component in the design of advanced drug delivery systems.

-

Development of Anticancer Agents: While this compound itself is not an anticancer drug, derivatives built upon this scaffold have shown promise. For instance, the related compound 1,3,5-Tris(4-carboxyphenyl)benzene has been investigated for its potential to interact with DNA, a mechanism of action for some chemotherapeutic agents.[3] The triazine scaffold, which shares a similar threefold symmetry, has been extensively studied for its anticancer properties.[4]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Conceptual workflow for a drug delivery system.

References

- 1. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability and Decomposition of 1,3,5-Triethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,3,5-Triethynylbenzene (TEB), a key building block in the synthesis of advanced materials. Understanding the thermal behavior of TEB is critical for its application in the development of novel polymers, carbon-rich materials, and organic electronic components. This document summarizes available quantitative data, outlines experimental protocols for thermal analysis, and presents visual representations of key concepts.

Core Concepts: Thermal Behavior of this compound

This compound is a crystalline solid at room temperature. Its thermal stability is a crucial parameter for its processing and application in various fields. The decomposition of TEB is understood to commence near its melting point.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized, revealing that its decomposition is closely associated with its melting transition.

| Property | Value | Notes |

| Melting Point | 86-107 °C[1] | Decomposition is reported to occur within this range. The wide range may be attributed to impurities or different experimental conditions. |

| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO2) | These are the expected products of combustion in the presence of oxygen. |

Further detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) specifying onset decomposition temperatures, weight loss percentages, and enthalpy changes were not available in the public domain at the time of this report.

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and verifying thermal analysis data. Below are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of this compound (typically 1-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine the melting point and the enthalpy of fusion and decomposition.

Objective: To determine the melting point and associated enthalpy changes of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, with a constant purge rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Visualizing Thermal Analysis Workflows

The following diagrams illustrate the typical experimental workflows for TGA and DSC.

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via complex polymerization and carbonization reactions, especially at elevated temperatures. The highly unsaturated ethynyl groups are reactive and can undergo various transformations upon heating.

This proposed pathway illustrates a general scheme. The initial step upon heating is likely the oligomerization and polymerization of the TEB molecules through reactions involving the ethynyl groups. As the temperature increases, these polymers can undergo further cross-linking and cyclization reactions, leading to a more complex, three-dimensional network. At even higher temperatures, the material is expected to carbonize, resulting in a carbon-rich residue. The exact nature of the intermediates and final products will depend on the specific conditions, such as the heating rate and the surrounding atmosphere.

References

In-depth Technical Guide to the Electronic Properties of 1,3,5-Triethynylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethynylbenzene (TEB) and its derivatives represent a class of molecules with significant potential in materials science and electronics. Their rigid, planar, and highly conjugated structures, stemming from the central benzene ring and radiating ethynyl arms, give rise to unique and tunable electronic properties. These characteristics make them promising building blocks for a variety of applications, including molecular wires, organic light-emitting diodes (OLEDs), and functional polymers. This guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of TEB derivatives, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Data Presentation: Electronic Properties of this compound Derivatives

The electronic properties of this compound derivatives can be systematically tuned by introducing various functional groups to the peripheral phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap.

Below are tables summarizing the key electronic properties of representative TEB derivatives, including both experimentally determined and theoretically calculated values.

Table 1: Experimentally Determined Electronic Properties of Selected this compound Derivatives

| Derivative Name | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Measurement Technique |

| 1,3,5-Tris(3-methoxyphenylethynyl)benzene | -OCH₃ (methoxy) | -5.32 | -2.18 | 3.14 | Cyclic Voltammetry |

| 1,3,5-Tris(3-methylcarboxyphenylethynyl)benzene | -COOCH₃ (methyl carboxy) | -5.81 | -2.53 | 3.28 | Cyclic Voltammetry |

| Star-shaped molecule with DPP arms (BDPP-1) | Diketopyrrolopyrrole | -5.35 | -3.45 | 1.90 | Cyclic Voltammetry |

Table 2: Theoretically Calculated Electronic Properties of Selected this compound Derivatives (DFT)

| Derivative Name | Substituent | HOMO (eV) | LUMO (eV) | Theoretical Band Gap (eV) | Computational Method |

| 1,3,5-Tris(3-methoxyphenylethynyl)benzene | -OCH₃ (methoxy) | -5.73 | -1.64 | 4.09 | DFT/B3LYP |

| 1,3,5-Tris(3-methylcarboxyphenylethynyl)benzene | -COOCH₃ (methyl carboxy) | -6.25 | -2.17 | 4.08 | DFT/B3LYP |

| 1,3,5-Tris(phenylethynyl)benzene | -H (unsubstituted) | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-311++G(d,p)[1] |

| OTrPhCz | Carbazole | -5.83 | -2.88 | 2.95 | DFT[2] |

| OTrPhCzBr | Brominated Carbazole | -5.96 | -2.71 | 3.25 | DFT[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide step-by-step protocols for the synthesis and characterization of this compound derivatives.

Synthesis: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a widely used and efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for the synthesis of TEB derivatives.[3][4]

Materials:

-

1,3,5-tribromobenzene (or other halogenated benzene core)

-

Substituted phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous and deoxygenated solvent (e.g., THF or toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).

-

Add the anhydrous, deoxygenated solvent, followed by the amine base.

-

To this stirred solution, add the substituted phenylacetylene (3.3 equivalents) dropwise via a syringe.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a specified time (e.g., 3-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Materials:

-

A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

-

Potentiostat

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an anhydrous, deoxygenated solvent like dichloromethane or acetonitrile)

-

The synthesized this compound derivative

Procedure:

-

Prepare a solution of the sample (typically 1-5 mM) in the electrolyte solution.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), the reference electrode (e.g., Ag/AgCl or SCE), and the counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).

-

Record the resulting voltammogram (current vs. potential). The oxidation and reduction peaks correspond to the removal and addition of electrons, respectively.

-

The onset potentials of the first oxidation (E_ox) and first reduction (E_red) are used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which has a known energy level of -4.8 eV relative to the vacuum):

-

E_HOMO = - (E_ox - E_ferrocene + 4.8) eV

-

E_LUMO = - (E_red - E_ferrocene + 4.8) eV

-

-

The electrochemical band gap is then calculated as the difference between the LUMO and HOMO energy levels.

Characterization: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule and to determine its optical band gap.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A suitable solvent that does not absorb in the region of interest (e.g., dichloromethane, chloroform, or THF)

-

The synthesized this compound derivative

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_max) corresponds to the energy of the primary electronic transition.

-

The optical band gap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the Tauc plot method or more simply from the absorption edge using the equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

References

- 1. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising this compound Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. Synthesis, photophysical and electrochemical properties of a new star-shaped molecule with a this compound core and diketopyrrolopyrrole arms - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Molecular Architecture of 1,3,5-Triethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,3,5-triethynylbenzene, a molecule of significant interest in materials science and as a building block for more complex organic structures. This document details the precise crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its determination, offering a foundational resource for researchers in the field.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the tables below, providing a quantitative description of the molecule's solid-state conformation and packing.

Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Deposition Number | 740315 |

| Empirical Formula | C₁₂H₆ |

| Formula Weight | 150.17 |

| Temperature | 180(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.943(2) Åb = 9.756(3) Åc = 13.593(4) Å |

| α = 90°β = 90°γ = 90° | |

| Volume | 787.3(4) ų |

| Z | 4 |

| Calculated Density | 1.265 Mg/m³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-C(2) | 1.383(4) | C(6)-C(1)-C(2) | 120.3(3) |

| C(1)-C(6) | 1.387(4) | C(1)-C(2)-C(3) | 119.9(3) |

| C(2)-C(3) | 1.385(4) | C(2)-C(3)-C(4) | 120.0(3) |

| C(3)-C(4) | 1.381(4) | C(3)-C(4)-C(5) | 120.3(3) |

| C(4)-C(5) | 1.380(4) | C(4)-C(5)-C(6) | 119.6(3) |

| C(5)-C(6) | 1.388(4) | C(1)-C(6)-C(5) | 119.9(3) |

| C(1)-C(7) | 1.433(4) | C(2)-C(1)-C(7) | 119.6(3) |

| C(7)-C(8) | 1.185(4) | C(6)-C(1)-C(7) | 120.1(3) |

| C(3)-C(9) | 1.432(4) | C(2)-C(3)-C(9) | 120.2(3) |

| C(9)-C(10) | 1.186(4) | C(4)-C(3)-C(9) | 119.8(3) |

| C(5)-C(11) | 1.435(4) | C(4)-C(5)-C(11) | 120.1(3) |

| C(11)-C(12) | 1.183(4) | C(6)-C(5)-C(11) | 120.3(3) |

| C(1)-C(7)-C(8) | 178.1(3) | ||

| C(3)-C(9)-C(10) | 178.3(3) | ||

| C(5)-C(11)-C(12) | 178.2(3) |

Intermolecular Interactions

The crystal packing of this compound is characterized by significant C–H···π interactions.[1] Specifically, the acetylenic hydrogen atoms form contacts with the π-system of the triple bond of neighboring molecules, leading to the formation of zigzag networks within the crystal lattice. This type of interaction plays a crucial role in the supramolecular assembly and overall stability of the crystalline solid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for crystallographic studies typically involves a Sonogashira coupling reaction. A common route starts from 1,3,5-tribromobenzene and a protected acetylene source, such as trimethylsilylacetylene.

Protocol:

-

Sonogashira Coupling: To a solution of 1,3,5-tribromobenzene in a suitable solvent (e.g., a mixture of toluene and water), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) are added.

-

Alkyne Addition: Trimethylsilylacetylene is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature under an inert atmosphere until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Deprotection: Following the coupling reaction, the trimethylsilyl protecting groups are removed. This is often achieved by treating the reaction product with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

-

Purification: The crude this compound is then purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure product.

Crystallization

Single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution of the purified this compound in an appropriate solvent.

Protocol:

-

A minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of solvents) is used to dissolve the purified compound.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves the following key steps, visualized in the workflow diagram below.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 180 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure determination of this compound.

References

Methodological & Application

Synthesis of Porous Organic Polymers Using 1,3,5-Triethynylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of porous organic polymers (POPs) utilizing 1,3,5-triethynylbenzene as a key building block. These materials are of significant interest due to their high surface area, tunable porosity, and potential applications in gas storage, catalysis, and importantly, drug delivery.

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their robust covalent frameworks and permanent porosity. This compound is a versatile C3-symmetric monomer that, due to its three reactive ethynyl groups, can be polymerized with various comonomers to form highly cross-linked, porous networks. The resulting POPs, often classified as conjugated microporous polymers (CMPs), exhibit exceptional thermal and chemical stability.

The primary synthetic routes to this compound-based POPs are Sonogashira and Heck coupling reactions. These palladium-catalyzed cross-coupling reactions allow for the efficient formation of carbon-carbon bonds, leading to the construction of extended aromatic networks with intrinsic porosity. The properties of the final polymer, such as surface area and pore size, can be tuned by carefully selecting the comonomer.

Applications in Drug Delivery

The unique properties of this compound-based POPs make them promising candidates for drug delivery systems.[1][2] Their high surface area allows for significant drug loading, while the tunable pore structure can be designed to control the release kinetics of therapeutic agents. The robust and biocompatible nature of these organic frameworks is also advantageous for in vivo applications. Although this is an emerging area of research, the potential for these materials to serve as platforms for targeted and controlled drug release is a key focus of current studies.

Data Presentation

The following table summarizes the key quantitative data for porous organic polymers synthesized from this compound and its derivatives.

| Polymer Name | Comonomer | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| LMOP-1 | 1,3,5-Tri(4-iodophenyl)benzene | Heck Coupling | 411 | 0.249 | 0.68 | [3][4] |

| LMOP-2 | Tris(4-iodophenyl)amine | Heck Coupling | 391 | 0.252 | 0.68 | [3][4] |

| LMOP-3 | 1,3,6,8-Tetrabromopyrene | Heck Coupling | 791 | 0.450 | 0.66 | [3][4] |

| AZO-B-P1 | 1,3,5-Tris(4-nitrophenyl)benzene (homocoupling) | Reductive Homocoupling | 351 | - | - | [5] |

| T-POP1 | Melamine and Terephthalaldehyde | Polycondensation | 139.2 | - | - | [6] |

| T-POP2 | Melamine and 4-ethyl-2,6-diformylphenol | Polycondensation | 287.4 | - | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of a Conjugated Microporous Polymer via Sonogashira Polycondensation

This protocol describes the synthesis of a porous organic polymer by the Sonogashira cross-coupling reaction of this compound and a dibromoarene.

Materials:

-

This compound

-

Dibromoarene (e.g., 1,4-dibromobenzene, 4,4'-dibromobiphenyl)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the dibromoarene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.

-

The reaction mixture is then degassed by three freeze-pump-thaw cycles.

-

Heat the mixture to 80 °C and stir for 48 hours under an argon atmosphere.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The solid is washed sequentially with methanol, THF, and water.

-

To remove any residual catalyst, the solid is stirred in a 2 M HCl solution for 2 hours, followed by filtration and washing with water until the filtrate is neutral.

-

The polymer is then washed with methanol and THF again.

-

The final product is dried under vacuum at 120 °C for 24 hours to yield the porous organic polymer.

Protocol 2: Synthesis of a Luminescent Microporous Organic Polymer via Heck Coupling

This protocol is adapted for the synthesis of a luminescent porous organic polymer using a derivative of this compound.[3][4]

Materials:

-

1,3,5-Tri(4-ethenylphenyl)benzene

-

Aromatic halide (e.g., 1,3,5-tri(4-iodophenyl)benzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(o-tolyl)phosphine (P(o-tol)₃)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Methanol

-

Acetone

-

Chloroform

Procedure:

-

In a 100 mL Schlenk tube, dissolve 1,3,5-tri(4-ethenylphenyl)benzene (0.5 mmol) and the aromatic halide (0.5 mmol) in a mixture of DMF (20 mL) and Et₃N (5 mL).

-

Add Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.2 mmol) to the solution.

-

The mixture is degassed using the freeze-pump-thaw method (3 cycles).

-

The reaction is heated at 120 °C for 72 hours with continuous stirring.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The collected solid is washed extensively with methanol, water, acetone, and chloroform.

-

The polymer is then purified by Soxhlet extraction with methanol for 24 hours.

-

The final luminescent porous organic polymer is dried in a vacuum oven at 80 °C overnight.

Mandatory Visualizations

Diagram 1: Sonogashira Polycondensation Workflow

Caption: Workflow for the synthesis of a porous organic polymer via Sonogashira polycondensation.

Diagram 2: Heck Coupling Polymerization Logical Relationship

Caption: Logical relationship of components in Heck coupling polymerization for POP synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luminescent microporous organic polymers containing the 1,3,5-tri(4-ethenylphenyl)benzene unit constructed by Heck coupling reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Graphene Synthesis from 1,3,5-Triethynylbenzene: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-quality graphene using 1,3,5-triethynylbenzene (TEB) as a molecular precursor. This bottom-up approach, conducted under ultrahigh vacuum (UHV) conditions on a rhodium (Rh(111)) single-crystal substrate, offers a pathway to producing graphene with a high degree of crystalline perfection, suitable for advanced applications in electronics, biosensing, and drug delivery.

Introduction

This compound is a planar aromatic molecule with three ethynyl groups symmetrically arranged around a central benzene ring. This molecular structure makes it an excellent precursor for the surface-mediated synthesis of graphene. The synthesis on a catalytically active surface like Rh(111) proceeds through a series of thermally induced dehydrocyclization and polymerization reactions. The planarity of the precursor molecule and the catalytic nature of the substrate facilitate the formation of a continuous, single-layer graphene sheet.

Two primary synthesis pathways have been demonstrated to be effective: a temperature-programmed annealing pathway and a direct annealing pathway. The choice of pathway influences the resulting graphene's quality, with the direct annealing method generally yielding graphene with fewer domain boundaries and defects.[1][2]

Data Presentation

The quality of the synthesized graphene is highly dependent on the chosen annealing protocol. A summary of the qualitative comparison between the two methods is presented below.

| Parameter | Temperature-Programmed Annealing | Direct Annealing |

| Description | Stepwise increase in temperature to allow for ordered intermediate structures. | Rapid heating to the final growth temperature. |

| Graphene Quality | May result in smaller graphene domain sizes. | Generally produces graphene with fewer domain boundaries and defects.[1][2] |

| Process Control | Allows for the study of intermediate reaction steps.[1] | Less control over intermediate stages, but more efficient for high-quality graphene growth. |

Experimental Protocols

The following protocols are based on the successful synthesis of graphene from this compound on a Rh(111) substrate as reported in the scientific literature.[1]

Materials and Equipment

-

This compound (TEB) precursor

-

Rh(111) single crystal substrate

-

Ultrahigh vacuum (UHV) chamber with a base pressure of < 1 x 10-10 mbar

-

Substrate sputtering and annealing capabilities (e.g., Ar+ ion gun, electron beam heater)

-

Molecular evaporator or Knudsen cell for TEB deposition

-

Scanning Tunneling Microscope (STM) for in-situ or ex-situ characterization

Substrate Preparation Protocol

-

Cleaning the Rh(111) Substrate:

-

Perform multiple cycles of Ar+ ion sputtering (typically 1-2 keV) for 15-30 minutes to remove surface contaminants.

-

Anneal the substrate to a high temperature (e.g., 1000-1200 °C) for 2-5 minutes to restore a clean, well-ordered single-crystal surface.

-

Verify the cleanliness and atomic structure of the Rh(111) surface using STM.

-

Graphene Synthesis Protocol: Temperature-Programmed Annealing

This method involves a stepwise increase in temperature to observe the formation of intermediate structures.

-

TEB Deposition:

-

Heat the TEB precursor in a molecular evaporator to a temperature sufficient for sublimation (e.g., 80-120 °C).

-

Expose the clean Rh(111) substrate, held at room temperature, to the TEB vapor to achieve sub-monolayer to monolayer coverage. The deposition time will vary depending on the evaporator flux.

-

-

Stepwise Annealing:

-

Step 1: Anneal the substrate with deposited TEB to approximately 150 °C. This step initiates the formation of oligomeric intermediates.[1]

-

Step 2: Increase the annealing temperature to around 430 °C. At this stage, graphene nanoclusters begin to form.[1]

-

Step 3: Further increase the temperature to the final growth temperature (e.g., 600-800 °C) to facilitate the coalescence of nanoclusters into a continuous graphene sheet.

-

-

Characterization:

-

After each annealing step, the surface can be characterized by STM to observe the structural evolution from TEB molecules to graphene.

-

Graphene Synthesis Protocol: Direct Annealing

This method is designed to produce higher quality graphene with fewer defects.

-

TEB Deposition:

-

Follow the same TEB deposition procedure as in the temperature-programmed annealing protocol.

-

-

Direct Annealing:

-

Directly anneal the substrate with the deposited TEB to the final growth temperature (e.g., 700-800 °C). The ramp rate can be rapid. Hold at the final temperature for a sufficient duration (e.g., 1-5 minutes) to ensure complete graphene formation.

-

-

Characterization:

-

After cooling, characterize the resulting graphene layer using STM to assess its quality, including domain size and defect density.

-

Visualizations

Experimental Workflow: Graphene Synthesis from this compound

Caption: Workflow for graphene synthesis from this compound.

Logical Relationship: Synthesis Pathways and Graphene Quality

Caption: Influence of annealing pathway on graphene quality.

Applications in Research and Drug Development

The high quality and pristine nature of graphene synthesized from TEB make it a promising material for various high-tech applications:

-

High-Performance Electronics: The low defect density and large domain sizes are ideal for fabricating high-mobility field-effect transistors (FETs) and other electronic components, pushing the boundaries of post-Moore's Law electronics.[3][4]

-

Biosensors: The atomically thin nature and high surface area of graphene provide an excellent platform for the development of highly sensitive and selective biosensors.[5][6] Functionalization of the graphene surface can allow for the specific detection of biomolecules, including proteins, DNA, and small molecules, which is critical in diagnostics and drug discovery.[7]

-

Drug Delivery: The large, planar surface of pristine graphene can be functionalized to carry drug molecules.[8][9] The unique properties of graphene could enable novel drug delivery systems with controlled release mechanisms, potentially triggered by external stimuli.

-

Cellular Scaffolds and Tissue Engineering: Graphene can serve as a biocompatible scaffold for cell culture and tissue engineering due to its mechanical strength and chemical stability.[8]

-

Bioimaging: Functionalized graphene can be used as a contrast agent in various bioimaging techniques.[7]

The synthesis of graphene from molecular precursors like this compound represents a significant step towards the rational design and fabrication of this remarkable material for cutting-edge scientific and biomedical applications.

References

- 1. Controllable synthesis of graphene using novel aromatic this compound molecules on Rh(111) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Controllable synthesis of graphene using novel aromatic this compound molecules on Rh(111) | Semantic Scholar [semanticscholar.org]

- 3. media.sciltp.com [media.sciltp.com]

- 4. Graphene: Emerging Electronic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in graphene-based biosensor technology with applications in life sciences: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical Applications of Graphene [thno.org]

- 9. Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonogashira Coupling Reactions with 1,3,5-Triethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Sonogashira coupling reaction utilizing 1,3,5-triethynylbenzene as a key building block for the synthesis of complex, C3-symmetric molecules. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of this versatile reaction in materials science and drug development.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] this compound is a valuable C3-symmetric core molecule used in the construction of larger, star-shaped molecules, dendrimers, and functional materials with unique electronic and photophysical properties.[2][3] The threefold Sonogashira coupling of this compound with various aryl halides allows for the creation of a diverse range of 1,3,5-tris(arylethynyl)benzene derivatives.

Applications

Derivatives of this compound synthesized via Sonogashira coupling have significant applications in various fields:

-

Materials Science: These C3-symmetric molecules are precursors to carbon-rich materials, including graphdiyne analogues and covalent organic frameworks (COFs).

-

Organic Electronics: The extended π-conjugation in these systems makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Supramolecular Chemistry: The rigid, planar structure of 1,3,5-tris(arylethynyl)benzenes facilitates their use as building blocks for self-assembling systems and molecular receptors.

-

Drug Development: The scaffold can be functionalized to create complex molecules with potential biological activity, serving as rigid templates for the presentation of pharmacophores.

Quantitative Data

The following tables summarize the yields of Sonogashira coupling reactions involving this compound and its direct precursor, 1,3,5-tribromobenzene.

Table 1: Three-fold Sonogashira Coupling of this compound with a Substituted Bromo Compound [2]

| Coupling Partner | Catalyst | Product | Yield (%) |

| 2-bromo-5-(2,5-diphenyloxadiazolyl)benzene | [Pd(PPh₃)₂Cl₂] | C₃-symmetric star-shaped molecule | 54 |

Table 2: Synthesis of 1,3,5-Tris(phenylethynyl)benzene Derivatives from this compound [4]

| Aryl Halide | Product | Note |

| 3-Bromoanisole | 1,3,5-Tris(3-methoxyphenylethynyl)benzene | Yields not specified in abstract |

| Methyl-3-bromobenzoate | 1,3,5-Tris(3-methylcarboxyphenylethynyl)benzene | Yields not specified in abstract |

Table 3: Regiocontrolled Sonogashira Coupling of 1,3,5-Tribromobenzene with 1-ethynyl-4-(octyloxy)benzene [5]

| Solvent | Et₃N (equiv.) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |

| Toluene/water (1:1) | 4 | 74 | 20 |

| Toluene/water (1:1) | 3 | 80 | 12 |

| Toluene/water (1:1) | 2 | 90 | 8 |

| Toluene | 2 | 62 | 3 |

| Water | 2 | 70 | 5 |

| Toluene/water (1:1) | 1 | 78 | 18 |

| Toluene | 1 | 45 | 9 |

Reaction conditions: 1,3,5-tribromobenzene (1 equiv.), 1-ethynyl-4-(octyloxy)benzene (1 equiv.), PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), 60 °C.[5]

Experimental Protocols

Protocol 1: General Procedure for the Three-fold Sonogashira Coupling of this compound with Aryl Halides

This protocol is a generalized procedure based on typical Sonogashira reaction conditions and specific examples from the literature.[2][6]

Materials:

-

This compound

-

Aryl halide (e.g., substituted aryl iodide or bromide) (3.3 equivalents)

-